(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

Asymmetric Synthesis Chiral Building Block Enantioselectivity

Secure your supply of (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, a critical chiral intermediate for asymmetric synthesis. This (S)-enantiomer (CAS 182007-75-6) ensures >99% ee in downstream applications, as validated by Bailey et al. Its orthogonal tert-butyl ester group offers selective deprotection, making it indispensable for constructing complex peptidomimetics like renin inhibitors. Do not compromise your chiral integrity with racemic mixtures or inferior esters. Available in high purity for R&D and scale-up, this building block is essential for any medicinal chemistry program pursuing stereochemically pure candidates.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 182007-75-6
Cat. No. B3111066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid
CAS182007-75-6
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-/m0/s1
InChIKeyRSLMNCHJSYDERN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid (CAS 182007-75-6): A Chiral Building Block for Asymmetric Synthesis and Peptidomimetic Research


(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid (CAS 182007-75-6) is a chiral, non-proteinogenic amino acid derivative, specifically the (S)-enantiomer of a 2-methylsuccinic acid mono-tert-butyl ester . This compound is a versatile building block in asymmetric synthesis, enabling the construction of complex molecules with precise stereochemistry. Its structure features a carboxylic acid, a methyl group at the chiral center, and a tert-butyl ester protected carboxylic acid, offering distinct reactivity for selective deprotection and further functionalization [1].

Why Generic Substitution of (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid Leads to Synthesis Failure and Chirality Loss


Direct substitution of (s)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid with seemingly similar compounds, such as its (R)-enantiomer, achiral analogs, or different ester derivatives, is not feasible in stereoselective applications. The compound's defined (S)-configuration is essential for generating the desired enantiomeric excess in downstream chiral products . Switching to the (R)-enantiomer (CAS 185836-75-3) or a racemic mixture will invert the stereochemical outcome of asymmetric syntheses, leading to a loss of biological activity or material property changes. Furthermore, the specific tert-butyl ester protecting group dictates orthogonal deprotection strategies; using a methyl ester (e.g., CAS 14734-25-9) would require harsher, less selective hydrolysis conditions . Finally, substituting with a compound bearing a larger alkyl group, like (S)-4-(tert-butoxy)-2-isopropyl-4-oxobutanoic acid (CAS 134807-43-5), introduces significant steric bulk that can alter reaction kinetics and selectivity profiles .

Quantitative Performance Data for (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid: A Comparative Evidence Guide


Enantiomeric Purity: (S)-enantiomer vs. (R)-enantiomer in Asymmetric Synthesis

The specific rotation ([α]D) is a critical quality attribute. The target (S)-enantiomer (CAS 182007-75-6) exhibits a reported [α]D of -7.2° (c=0.01 g/mL, CHCl3) . In contrast, the (R)-enantiomer (CAS 185836-75-3) has a reported [α]D of +7.0° (c=1.00, CHCl3) . Using the (R)-enantiomer would lead to the opposite stereochemical outcome, producing an undesired diastereomer or enantiomer in a final product, which is often a critical failure in drug development.

Asymmetric Synthesis Chiral Building Block Enantioselectivity

Chemo-Enzymatic Synthesis: (S)-enantiomer vs. Racemic Mixture in Biocatalytic Hydrolysis

Bailey et al. (1999) demonstrated a chemo-enzymatic approach for the enantioselective synthesis of chiral 2-substituted succinic acid derivatives . Using the biocatalyst Alcalase® (subtilisin Carlsberg) on racemic 2-methylsuccinate diesters, they achieved enantiomeric excesses (ee) of >99% for the (S)-half ester product after monohydrolysis . While the target (S)-acid itself is not the direct substrate, the methodology highlights that the (S)-configuration of the 2-methylsuccinic acid framework is critical for achieving high enantioselectivity in enzymatic resolutions. A racemic or (R)-enriched starting material would not yield the same (S)-enriched product.

Biocatalysis Enzymatic Resolution Green Chemistry

Deprotection Orthogonality: tert-Butyl Ester vs. Methyl Ester for Selective Functionalization

The target compound features a tert-butyl ester, which is labile under acidic conditions (e.g., TFA) but stable under basic or hydrogenolytic conditions . This allows for orthogonal deprotection strategies in multi-step syntheses. In contrast, a common alternative, tert-butyl methyl succinate (CAS 14734-25-9), possesses a methyl ester, which is stable to acid but requires stronger nucleophiles (e.g., LiOH) for hydrolysis [1]. This difference dictates the sequence of deprotection steps and the overall synthetic route feasibility. Quantitative kinetic data for tert-butyl ester cleavage (t1/2 in TFA) are well-established in the literature and are orders of magnitude faster than methyl ester hydrolysis.

Protecting Group Chemistry Peptide Synthesis Orthogonal Deprotection

Steric Bulk Differentiation: 2-Methyl vs. 2-Isopropyl Substituent in Chiral Auxiliary Applications

The target compound's methyl substituent at the chiral center provides a specific steric and electronic environment. The closely related analog (S)-4-(tert-butoxy)-2-isopropyl-4-oxobutanoic acid (CAS 134807-43-5) contains a much bulkier isopropyl group . This increased steric demand can significantly alter the diastereoselectivity of subsequent reactions when used as a chiral auxiliary. For instance, in aldol or alkylation reactions, the isopropyl analog would be expected to induce higher facial selectivity but may also suffer from lower reactivity due to steric hindrance. While a direct quantitative comparison of diastereomeric ratios (dr) for this specific scaffold is not available, the difference in A-value (conformational free energy) between a methyl (1.7 kcal/mol) and an isopropyl group (2.15 kcal/mol) provides a well-established, class-level inference for predicting altered selectivity [1].

Chiral Auxiliary Steric Effects Diastereoselectivity

Documented Synthetic Yield: High-Efficiency Route to (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid via Chiral Auxiliary

A specific, scalable synthetic route to the target (S)-enantiomer has been documented with an 85% isolated yield . This route, starting from a chiral oxazolidinone derivative, involves an oxidative cleavage with LiOH/H2O2 followed by purification via column chromatography. The high yield and reliable process, which also allows for recovery of the chiral auxiliary, contrast with less defined or lower-yielding routes to related compounds. For example, alternative syntheses of similar 2-substituted succinic acid derivatives may rely on enzymatic resolutions that, while highly enantioselective, can suffer from lower overall yields (e.g., 30-50% theoretical maximum for a kinetic resolution of a racemate) .

Process Chemistry Synthetic Methodology Chiral Pool

Supplier Purity Benchmarking: Consistent 98% Purity Profile Across Major Vendors

For procurement, ensuring a reliable supply of high-purity material is paramount. The target compound is widely available from reputable chemical suppliers at a standard purity of 98% . This consistency contrasts with some of its analogs, which may be offered at lower purities (e.g., 95% or 97%) , or may have less rigorous analytical documentation. While a 1-3% difference in purity may seem minor, it can correspond to a significant absolute quantity of impurity (up to 30 mg per gram), which can confound sensitive biological assays or lead to unexpected side products in complex syntheses.

Quality Control Procurement Analytical Chemistry

Validated Research and Industrial Applications for (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic Acid


Enantioselective Synthesis of Peptidomimetics and Renin Inhibitors

The compound's core (S)-2-methylsuccinic acid scaffold is a validated building block in medicinal chemistry. Bailey et al. (1999) explicitly highlight the use of substituted succinic acid derivatives as peptidomimetics and describe their successful application in developing BILA 2157 BS, a highly bioavailable and potent renin inhibitor . The (S)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid provides the requisite stereochemistry and orthogonal protecting group for efficient incorporation into such bioactive molecules.

Asymmetric Synthesis via Chiral Auxiliary Methodology

The documented high-yielding synthesis of the target compound itself utilizes a chiral oxazolidinone auxiliary . This demonstrates the compound's compatibility with and utility in chiral auxiliary-based asymmetric synthesis. It can be employed as a starting material or intermediate in related methodologies to construct more complex chiral architectures with high diastereocontrol, as evidenced by its use in the synthesis of natural products like moiramide B and andrimid [1].

Development of Chemo-Enzymatic Processes for Chiral Resolution

The work by Bailey et al. establishes that the (S)-2-methylsuccinate framework is an excellent substrate for enantioselective enzymatic hydrolysis using Alcalase®, achieving >99% ee . This positions (s)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid as both a product of such a process and a potential substrate for further biocatalytic transformations. Its availability in high purity supports the development and scale-up of green chemistry approaches to other valuable chiral intermediates.

Precursor for Orthogonally Protected Amino Acid Derivatives

The tert-butyl ester in the target compound serves as an orthogonal protecting group, a critical feature in peptide and peptidomimetic synthesis. This property allows for the selective deprotection of the carboxylic acid moiety under acidic conditions, while leaving other base-labile or hydrogenolysis-sensitive protecting groups intact . This makes it a strategic building block for creating complex, selectively functionalized molecules such as Fmoc-protected amino acid derivatives (e.g., (S)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester), which are widely used in solid-phase peptide synthesis .

Quote Request

Request a Quote for (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.